molecular formula C11H16O2 B8316321 Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-

Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-

Cat. No.: B8316321
M. Wt: 180.24 g/mol
InChI Key: NCFRFBOXIPIYAO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a secondary alcohol functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2R)-1-(5-methoxy-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H16O2/c1-8-4-5-11(13-3)7-10(8)6-9(2)12/h4-5,7,9,12H,6H2,1-3H3/t9-/m1/s1

InChI Key

NCFRFBOXIPIYAO-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OC)C[C@@H](C)O

Canonical SMILES

CC1=C(C=C(C=C1)OC)CC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxy-2-methylbenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding secondary alcohol.

    Chiral Resolution: The racemic mixture of the secondary alcohol is then subjected to chiral resolution techniques, such as enzymatic resolution or chromatography, to isolate the (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- may involve:

    Large-Scale Grignard Reaction: Utilizing automated reactors to perform the Grignard reaction on a large scale.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the chiral resolution process.

    Purification: Employing advanced purification methods, such as high-performance liquid chromatography (HPLC), to obtain the pure (2R)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The ketone can be reduced back to the secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 5-methoxy-2-methylacetophenone.

    Reduction: Regeneration of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism by which Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: can be compared with other similar compounds, such as:

    (2S)-1-(5-methoxy-2-methylphenyl)propan-2-ol: The enantiomer of the compound, which may have different biological activities and properties.

    1-(5-methoxy-2-methylphenyl)ethanol:

    5-methoxy-2-methylbenzyl alcohol: A structurally related compound with a primary alcohol group instead of a secondary alcohol.

The uniqueness of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- lies in its chiral nature and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.

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